Vinblastine's primary application lies in its antitumor properties. It disrupts cell division by binding to tubulin, a crucial component of the cellular cytoskeleton. This binding prevents the formation of the mitotic spindle, a structure essential for cell division, leading to cell death in rapidly dividing cancer cells []. Vinblastine is used in various cancer treatment regimens, including Hodgkin's lymphoma, acute lymphoblastic leukemia, and different types of solid tumors.
Researchers extensively investigate the mechanisms underlying Vinblastine's antitumor activity. Studies explore how it interacts with tubulin and disrupts cell division pathways. This knowledge helps scientists develop new therapeutic strategies and identify potential drug targets for cancer treatment [].
Due to its complex structure and limited water solubility, Vinblastine delivery can be challenging. Research focuses on developing novel drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability and therapeutic efficacy while minimizing side effects [].
Recent research explores the potential immunomodulatory effects of Vinblastine. Studies suggest that it can influence the behavior of immune cells within the tumor microenvironment, potentially enhancing anti-tumor immune responses []. This opens up new avenues for exploring Vinblastine's potential in combination therapies with immunotherapeutic drugs.
Scientists are actively investigating the development of Vinblastine derivatives with improved potency, reduced side effects, and potentially broader therapeutic applications. These efforts involve modifying the Vinblastine structure to enhance its binding affinity to tubulin or overcome drug resistance mechanisms in cancer cells [].
Vinblastine is a vinca alkaloid, a naturally occurring compound isolated from the periwinkle plant (Catharanthus roseus) []. Its discovery in 1959 revolutionized cancer treatment, offering a novel approach to target rapidly dividing cells [].
Vinblastine possesses a complex bisindole alkaloid structure with two subunits: vindoline and catharanthine linked by a methoxycarbonyl bridge []. The key feature is the presence of a vincamine moiety within the catharanthine unit, which is crucial for its biological activity [].
The complete synthesis of vinblastine is a complex multi-step process not typically performed commercially due to the availability of natural sources []. However, research on semisynthetic methods from vindoline precursors is ongoing. Vinblastine readily undergoes hydrolysis in acidic or basic environments, leading to degradation products [].
Vinblastine is a white to off-white crystalline powder with a bitter taste. It exhibits poor solubility in water but dissolves well in organic solvents like dimethylformamide and ethanol []. Specific data for melting point and boiling point is not readily available due to its decomposition at high temperatures.
Vinblastine disrupts cell division by interfering with microtubule assembly. Microtubules are essential for forming the mitotic spindle, a structure necessary for chromosome separation during cell division []. Vinblastine binds to tubulin dimers, preventing their polymerization and halting cell division in the metaphase stage, ultimately leading to cell death [].
Starling D: Two ultrastructurally distinct tubulin paracrystals induced in sea-urchin eggs by vinblastine sulphate. J Cell Sci. 1976 Jan;20(1):79-89. [PMID:942954],Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology,Dubach et al. Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Chemical Biology, doi: 10.1038/nchembio.2248, published online 5 December 2016
"Vinblastine Sulfate". The American Society of Health-System Pharmacists. Archived from the original on 2015-01-02. Retrieved Jan 2, 2015.
Ravina E (2011). The evolution of drug discovery : from traditional medicines to modern drugs (1. Aufl. ed.). Weinheim: Wiley-VCH. p. 157. ISBN 9783527326693. Archived from the original on 2017-08-01.
Liljefors T, Krogsgaard-Larsen P, Madsen U (2002). Textbook of Drug Design and Discovery (Third ed.). CRC Press. p. 550. ISBN 9780415282888. Archived from the original on 2016-12-20.
World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.
World Health Organization (2021). World Health Organization model list of essential medicines: 22nd list (2021). Geneva: World Health Organization. hdl:10665/345533. WHO/MHP/HPS/EML/2021.02.
"Vinblastine sulfate- vinblastine sulfate injection". DailyMed. 31 December 2019. Retrieved 15 April 2020.
"Vinblastine". Chemocare. Retrieved 12 November 2021.
van Der Heijden R, Jacobs DI, Snoeijer W, Hallard D, Verpoorte R (March 2004). "The Catharanthus alkaloids: pharmacognosy and biotechnology". Current Medicinal Chemistry. 11 (5): 607–628. doi:10.2174/0929867043455846. PMID 15032608.
Cooper R, Deakin JJ (2016). "Africa's gift to the world". Botanical Miracles: Chemistry of Plants That Changed the World. CRC Press. pp. 46–51. ISBN 9781498704304. Archived from the original on 2017-08-01.
Keglevich P, Hazai L, Kalaus G, Szántay C (May 2012). "Modifications on the basic skeletons of vinblastine and vincristine". Molecules. 17 (5): 5893–5914. doi:10.3390/molecules17055893. PMC 6268133. PMID 22609781.
Sears JE, Boger DL (March 2015). "Total synthesis of vinblastine, related natural products, and key analogues and development of inspired methodology suitable for the systematic study of their structure-function properties". Accounts of Chemical Research. 48 (3): 653–662. doi:10.1021/ar500400w. PMC 4363169. PMID 25586069.
Altmann KH (2009). "Preclinical Pharmacology and Structure-Activity Studies of Epothilones". In Mulzer JH (ed.). The Epothilones: An Outstanding Family of Anti-Tumor Agents: From Soil to the Clinic. Springer Science & Business Media. pp. 157–220. ISBN 9783211782071. Archived from the original on 2017-09-11.
Starling D (January 1976). "Two ultrastructurally distinct tubulin paracrystals induced in sea-urchin eggs by vinblastine sulphate" (PDF). Journal of Cell Science. 20 (1): 79–89. doi:10.1242/jcs.20.1.79. PMID 942954. Archived (PDF) from the original on 2014-01-13.
Gobbi PG, Broglia C, Merli F, Dell'Olio M, Stelitano C, Iannitto E, et al. (December 2003). "Vinblastine, bleomycin, and methotrexate chemotherapy plus irradiation for patients with early-stage, favorable Hodgkin lymphoma: the experience of the Gruppo Italiano Studio Linfomi". Cancer. 98 (11): 2393–2401. doi:10.1002/cncr.11807. hdl:11380/4847. PMID 14635074. S2CID 21376280.
Jordan MA, Wilson L (April 2004). "Microtubules as a target for anticancer drugs". Nature Reviews. Cancer. 4 (4): 253–265. doi:10.1038/nrc1317. PMID 15057285. S2CID 10228718.
Yang H, Ganguly A, Cabral F (October 2010). "Inhibition of cell migration and cell division correlates with distinct effects of microtubule inhibiting drugs". The Journal of Biological Chemistry. 285 (42): 32242–32250. doi:10.1074/jbc.M110.160820. PMC 2952225. PMID 20696757.
Salerni BL, Bates DJ, Albershardt TC, Lowrey CH, Eastman A (April 2010). "Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed". Molecular Cancer